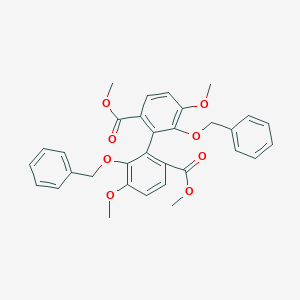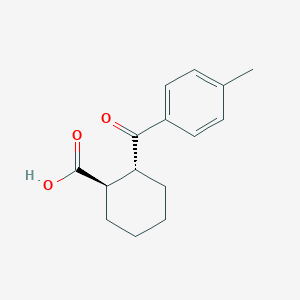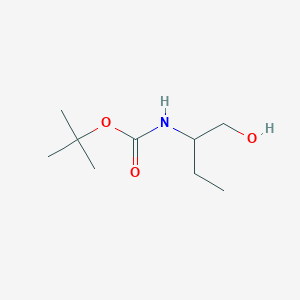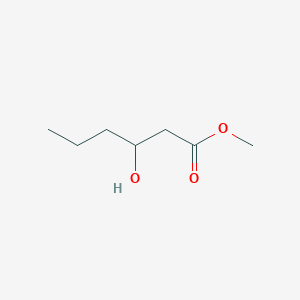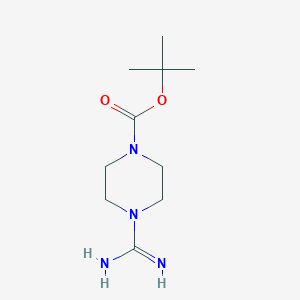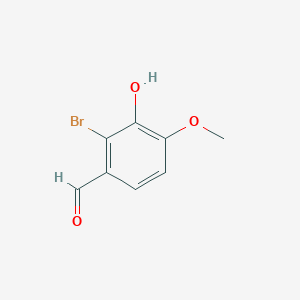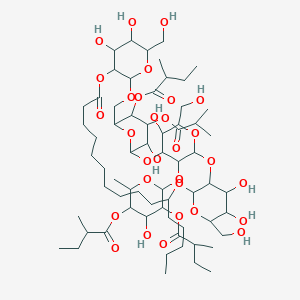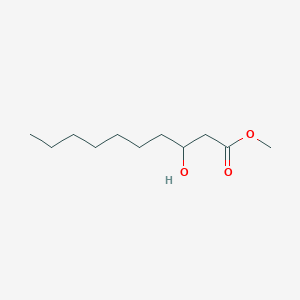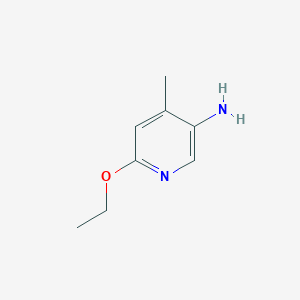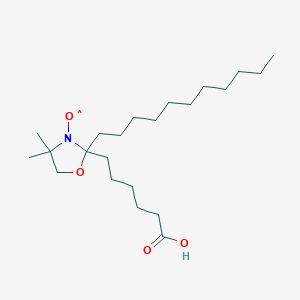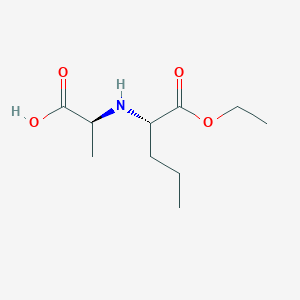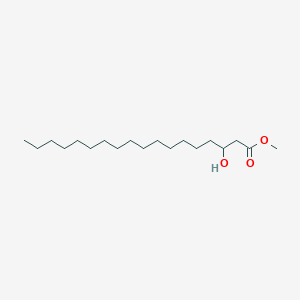
Methyl 3-hydroxyoctadecanoate
概要
説明
Methyl 3-hydroxyoctadecanoate is a compound that falls within the category of fatty acid methyl esters, specifically a hydroxy fatty acid ester. It is characterized by the presence of a hydroxyl group on the third carbon of an octadecanoate chain.
Synthesis Analysis
The synthesis of related hydroxyalkanoic acids has been demonstrated through the enantioface-differentiating hydrogenation of methyl 3-oxoalkanoate using a modified Raney nickel catalyst, which yields methyl (R)-3-hydroxyalkanoate with an average optical yield of 85% . Although this paper does not directly address methyl 3-hydroxyoctadecanoate, the methodology could be applicable for its synthesis.
Molecular Structure Analysis
The molecular structure of methyl hydroxyoctadecanoates has been studied using Carbon-13 NMR spectroscopy, which allows for the assignment of chemical shifts and understanding the influence of substituents on the carbon chain . The study of the crystal structure of a similar compound, 12-D-hydroxyoctadecanoic acid methyl ester, provides insights into the 'head-to-tail' arrangement of molecules and the accommodation of hydroxyl groups within the chain matrix .
Chemical Reactions Analysis
The reactivity of hydroxy fatty acid esters can be inferred from studies on similar compounds. For instance, the synthesis of pyrrol derivatives from trioxoalkanoates indicates the potential for hydroxy fatty acid esters to undergo condensation reactions . Additionally, the synthesis of dihydroxyoctadecanoates and their behavior in monolayers suggests that the position and number of hydroxyl groups can significantly affect molecular interactions and stability .
Physical and Chemical Properties Analysis
The physical properties of methyl hydroxyoctadecanoates can be deduced from monolayer studies, which show that hydrogen bonding influences the stability and molecular packing of these compounds . The chemical shifts observed in Carbon-13 NMR spectra provide information on the effects of hydroxyl and acetate groups on the carbon chain, indicating how substituents can affect the chemical environment of the molecule . The crystal structure analysis of 12-D-hydroxyoctadecanoic acid methyl ester reveals the impact of hydroxyl groups on chain packing and the formation of hydrogen bonds .
科学的研究の応用
Lipid Analysis
- Field : Chemistry
- Application : Methyl 3-Hydroxyoctadecanoate is used in the study of lipid metabolism . It’s used in NMR spectroscopy to study the effects of solvents on the NMR spectra of saturated fatty acid methyl esters .
- Method : The NMR spectra of Methyl 3-Hydroxyoctadecanoate are studied in different solvents. The proton attached to the hydroxyl-bearing carbon shows a progressive downfield shift with increasing distance of the OH group from C1 .
- Results : The study provides valuable insights into the solvent effects on the NMR spectra of hydroxy fatty acids .
Fatty Acid Biosynthesis
- Field : Biochemistry
- Application : Methyl 3-Hydroxyoctadecanoate is one of the transformation products formed from stearoyl-CoA in rat liver . It’s used as an intermediate in fatty acid biosynthesis .
- Method : The enzyme CYP4F11 converts 3-hydroxy fatty acids into omega-fatty acid, which then turns into dicarboxylic acids in vivo .
- Results : This process helps understand the metabolic pathways of fatty acids in the body .
Biomarker for Fatty Acid Oxidative Disorders
- Field : Medical Research
- Application : 3-hydroxy fatty acids, including Methyl 3-Hydroxyoctadecanoate, are used as biomarkers for fatty acid oxidative disorders of both the long- and short-chain 3-hydroxy-acyl-CoA dehydrogenases .
- Method : The presence and levels of 3-hydroxy fatty acids in the body can be measured to diagnose these disorders .
- Results : This application aids in the diagnosis and monitoring of fatty acid oxidative disorders .
Antimicrobial Agents
- Field : Medical Research
- Application : Methyl 3-Hydroxyoctadecanoate is used in the production of anti-pathogens . It’s used in the hydroxylation of unsaturated plant oils, which are used as antimicrobial agents .
- Method : A novel catalytic method of plant oils hydroxylation by Fe (III) citrate monohydrate (Fe 3+ -cit.)/Na 2 S 2 O 8 catalyst is used . Methyl (9 Z ,12 Z )-octadecadienoate (ML) is hydroxylated to its hydroxy-conjugated derivatives (CHML) in the presence of a new complex of Fe (II)-species .
- Results : The produced CHML profiles showed improved inhibition efficiency over the respective kanamycin derivatives . It has potential applications in food safety and packaging process with good advantages, fundamental to microbial resistance .
High Purity Standard
- Field : Chemistry
- Method : It’s used in various analytical procedures to ensure the accuracy and precision of the measurements .
- Results : It helps in the accurate analysis of various biological systems .
Production of Fine Chemicals
- Field : Industrial Chemistry
- Application : Methyl 3-Hydroxyoctadecanoate, also known as Methyl 3-hydroxyoctadecanoate, Methyl DL-3-hydroxyoctadecanoate, 3-Hydroxyoctadecanoic acid methyl ester is a product in category FAME with Hydroxy (OH). It’s used in the production of fine chemicals .
- Method : The specific method of production varies depending on the specific fine chemical being produced .
- Results : The production of these fine chemicals has a wide range of applications in various industries .
将来の方向性
特性
IUPAC Name |
methyl 3-hydroxyoctadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGHAQIRKIFLFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337117 | |
| Record name | Methyl 3-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-hydroxyoctadecanoate | |
CAS RN |
2420-36-2 | |
| Record name | Methyl 3-hydroxyoctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)
